N-[[2-(dimethylamino)phenyl]methyl]-1-propylsulfonylpiperidine-2-carboxamide
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Overview
Description
N-[[2-(dimethylamino)phenyl]methyl]-1-propylsulfonylpiperidine-2-carboxamide: is a synthetic compound with a complex molecular structure It is characterized by the presence of a piperidine ring, a sulfonyl group, and a dimethylamino phenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(dimethylamino)phenyl]methyl]-1-propylsulfonylpiperidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using sulfonyl chlorides under basic conditions.
Attachment of the Dimethylamino Phenyl Moiety: This can be done through nucleophilic substitution reactions where the dimethylamino group is introduced.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[[2-(dimethylamino)phenyl]methyl]-1-propylsulfonylpiperidine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the dimethylamino phenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines or alcohols.
Scientific Research Applications
N-[[2-(dimethylamino)phenyl]methyl]-1-propylsulfonylpiperidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-[[2-(dimethylamino)phenyl]methyl]-1-propylsulfonylpiperidine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
N-{[2-(dimethylamino)phenyl]methyl}acetamide: This compound shares a similar dimethylamino phenyl moiety but differs in the rest of its structure.
2-(Dimethylamino)ethyl methacrylate: Another compound with a dimethylamino group, used in polymer chemistry.
Uniqueness
N-[[2-(dimethylamino)phenyl]methyl]-1-propylsulfonylpiperidine-2-carboxamide is unique due to its combination of a piperidine ring, sulfonyl group, and dimethylamino phenyl moiety
Properties
IUPAC Name |
N-[[2-(dimethylamino)phenyl]methyl]-1-propylsulfonylpiperidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3S/c1-4-13-25(23,24)21-12-8-7-11-17(21)18(22)19-14-15-9-5-6-10-16(15)20(2)3/h5-6,9-10,17H,4,7-8,11-14H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXIITWWNHFCEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCCC1C(=O)NCC2=CC=CC=C2N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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